Albizziin
Overview
Mechanism of Action
Target of Action
Albizziin is an amino acid analog that acts as a competitive inhibitor of asparagine synthetase . Asparagine synthetase is an enzyme that plays a crucial role in the biosynthesis of asparagine, an amino acid that is involved in protein synthesis and other metabolic processes .
Mode of Action
This compound interacts with asparagine synthetase in a competitive and reversible manner . It competes with the substrate of the enzyme, glutamine, for the active site of asparagine synthetase . This interaction inhibits the activity of asparagine synthetase, thereby affecting the synthesis of asparagine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the asparagine synthesis pathway. By inhibiting asparagine synthetase, this compound disrupts the conversion of aspartic acid and glutamine to asparagine . This can have downstream effects on protein synthesis and other metabolic processes that require asparagine.
Result of Action
The inhibition of asparagine synthetase by this compound can lead to a decrease in asparagine levels, affecting various cellular processes. For instance, in certain cell lines resistant to this compound, such as Chinese hamster ovary cells, resistance may be due to structural changes, altered regulation, and possibly amplification of the gene for asparagine synthetase .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that might interact with this compound, and the temperature. Specific studies on how these factors influence this compound’s action are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Albizziin can be synthesized through several methods. One common approach involves the reaction of L-serine with urea under specific conditions to form L-beta-ureidoalanine . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-Albizziin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
L-Albizziin undergoes various chemical reactions, including:
Oxidation: L-Albizziin can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert L-Albizziin into other amino acid derivatives.
Substitution: L-Albizziin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving L-Albizziin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from reactions involving L-Albizziin depend on the specific reaction conditions and reagents used. For example, oxidation can yield different amino acid derivatives, while reduction can produce simpler amino acids .
Scientific Research Applications
L-Albizziin has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
L-Albizziin is unique compared to other similar compounds due to its specific inhibitory effects on glutamase and glutaminyl-tRNA synthetase. Similar compounds include:
S-carbamyl-L-cysteine: Another amino acid derivative with inhibitory effects on specific enzymes.
O-carbamyl-L-serine: Similar in structure and function to L-Albizziin, used in enzyme inhibition studies.
These compounds share some properties with L-Albizziin but differ in their specific targets and mechanisms of action, highlighting the uniqueness of L-Albizziin in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-3-(carbamoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFIMLSHBLMKF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318659 | |
Record name | Albizziin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-07-4 | |
Record name | Albizziin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albizziin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albizziin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(-)2-amino-3-ureidopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALBIZZIIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Albizziin and where is it found?
A1: this compound (L-2-Amino-3-ureidopropionic acid) is a non-proteinogenic amino acid originally isolated from the seeds of the Mimosa tree Albizia julibrissin. [] It is found in various species of the Mimosaceae family. []
Q2: What is the primary target of this compound?
A2: this compound acts as a potent inhibitor of glutamine-dependent enzymes, particularly asparagine synthetase (AS) and formylglycinamide ribonucleotide amidotransferase (FGARAT). [, , , , , , , , , , ]
Q3: How does this compound interact with asparagine synthetase?
A3: this compound competitively inhibits AS by mimicking the structure of glutamine, a substrate of the enzyme. This interaction prevents the enzyme from utilizing glutamine for asparagine synthesis. [, , , , ]
Q4: What are the downstream effects of this compound inhibiting asparagine synthetase?
A4: Inhibiting AS with this compound disrupts asparagine biosynthesis. This is particularly impactful in cells reliant on exogenous asparagine, as they become starved for this essential amino acid. [, , , ] This mechanism has led to the use of this compound in selecting for cells with amplified AS genes, which confer resistance to the compound. [, , , , ]
Q5: How does the inhibition of FGARAT by this compound affect purine biosynthesis?
A5: this compound acts as a competitive inhibitor of FGARAT, an enzyme critical in the de novo purine biosynthesis pathway. This inhibition disrupts the formation of formylglycinamidine ribonucleotide (FGAM) from formylglycinamide ribonucleotide (FGAR), ultimately hindering purine synthesis. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C4H8N4O3, and its molecular weight is 156.13 g/mol. [, ]
Q7: Is there any information available on the spectroscopic data of this compound?
A7: While the provided abstracts do not mention specific spectroscopic data, the presence of characteristic UV absorbance peaks at 206-207 nm and 264-265 nm for a metabolite of this compound formed in rat liver slices has been reported. [, ]
Q8: What is known about the stability of this compound under various conditions?
A8: The provided abstracts do not offer detailed information regarding the stability of this compound under different conditions. Further research is necessary to explore its stability profile.
Q9: Are there any known structure-activity relationship (SAR) studies for this compound and its analogs?
A9: The research papers primarily focus on this compound's activity, and while some mention analogs like β,γ-5'-Adenylyl methylene diphosphonate (as an ATP antagonist) [], there isn't explicit discussion of SAR studies exploring modifications to the this compound structure itself.
Q10: Has this compound been used as a tool in any specific applications or research areas?
A10: this compound's primary application in research has been as a selection agent for generating cell lines resistant to its inhibitory effects. This has been particularly useful in studying the amplification of the asparagine synthetase gene. [, , , , ] It has also been used to study ammonia assimilation in plants and fungi. [, ]
Q11: What are the known mechanisms of resistance to this compound?
A11: The main mechanism of resistance to this compound observed in cell lines is gene amplification, specifically of the asparagine synthetase gene. This results in the overproduction of the enzyme, counteracting the inhibitory effects of this compound. [, , , , ]
Q12: Are there any known biomarkers associated with this compound's mechanism of action?
A12: While the research highlights the changes in asparagine synthetase expression as a result of this compound exposure, there isn't specific mention of biomarkers being developed to predict efficacy or monitor treatment response related to this compound.
Q13: What analytical techniques have been used to study this compound?
A13: Researchers have employed various techniques to study this compound and its effects. These include:
- Cell culture: Utilizing cell lines to investigate the impact of this compound on cell growth, asparagine synthetase activity, and resistance mechanisms. [, , , , ]
- Enzyme assays: Measuring enzyme activity in the presence of this compound to determine its inhibitory potential on targets like asparagine synthetase and FGARAT. [, , , , , , ]
- Chromatography: Methods like HPLC have been used to identify and quantify this compound in plant extracts, as well as to analyze its metabolism in biological systems. [, ]
- Spectroscopy: UV-Vis spectroscopy has been employed to study the formation of this compound metabolites in biological samples. []
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